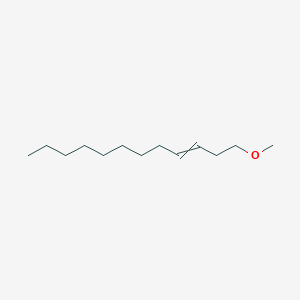
S-Phenyl 3-hydroxy-3-pentyloctanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Phenyl 3-hydroxy-3-pentyloctanethioate: is an organic compound characterized by the presence of a phenyl group attached to a thioester moiety This compound is notable for its unique structural features, which include a hydroxy group and a long alkyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-Phenyl 3-hydroxy-3-pentyloctanethioate typically involves the reaction of a phenyl thiol with an appropriate ester or acid chloride under controlled conditions. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the thioester bond. The process may also involve the use of solvents like dichloromethane to ensure proper mixing and reaction efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance production efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: S-Phenyl 3-hydroxy-3-pentyloctanethioate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The thioester moiety can be reduced to form a thiol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: S-Phenyl 3-hydroxy-3-pentyloctanethioate is used as a building block in organic synthesis, particularly in the formation of complex molecules with potential pharmaceutical applications.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving thioesters.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as surfactants and lubricants.
Mécanisme D'action
The mechanism of action of S-Phenyl 3-hydroxy-3-pentyloctanethioate involves its interaction with specific molecular targets, such as enzymes that catalyze thioester hydrolysis. The hydroxy group and the phenyl moiety play crucial roles in binding to the active site of the enzyme, facilitating the catalytic process. The long alkyl chain may also contribute to the compound’s ability to interact with lipid membranes, affecting its distribution and activity within biological systems.
Comparaison Avec Des Composés Similaires
- S-Phenyl 3-hydroxy-3-phenylpropanethioate
- S-Phenyl 3-hydroxy-3-(3-methoxyphenyl)propanethioate
Comparison: S-Phenyl 3-hydroxy-3-pentyloctanethioate is unique due to its long alkyl chain, which imparts distinct physicochemical properties compared to its analogs. The presence of the hydroxy group and the phenyl moiety in all these compounds allows for similar reactivity, but the variations in the alkyl chain length and substituents on the phenyl ring can lead to differences in solubility, reactivity, and biological activity.
This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
61257-11-2 |
|---|---|
Formule moléculaire |
C19H30O2S |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
S-phenyl 3-hydroxy-3-pentyloctanethioate |
InChI |
InChI=1S/C19H30O2S/c1-3-5-10-14-19(21,15-11-6-4-2)16-18(20)22-17-12-8-7-9-13-17/h7-9,12-13,21H,3-6,10-11,14-16H2,1-2H3 |
Clé InChI |
HFWOLKMCTHVNIU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CCCCC)(CC(=O)SC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


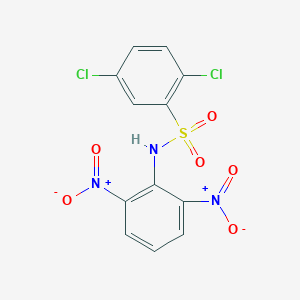
![S-[(Furan-2-yl)methyl] furan-2-carbothioate](/img/structure/B14597911.png)


![Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl-](/img/structure/B14597922.png)
![2-(Methoxymethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B14597928.png)
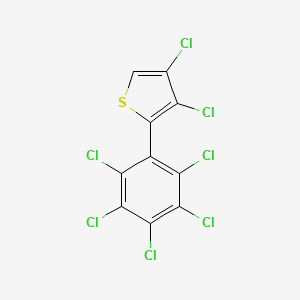
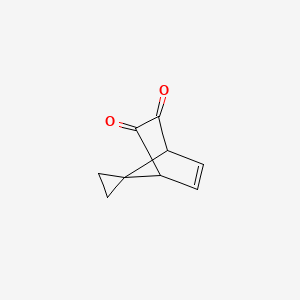
![Methyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate](/img/structure/B14597933.png)
![3-[1-(2-Benzyl-2-phenylhydrazinylidene)ethyl]oxolan-2-one](/img/structure/B14597934.png)
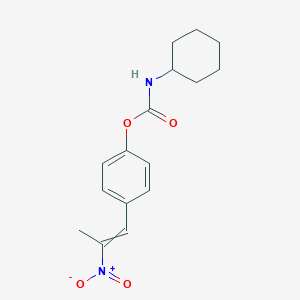
![N-[(4,5-Dichlorothiophen-3-yl)methylidene]hydroxylamine](/img/structure/B14597938.png)
![6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14597952.png)
